molecular formula C12H23N3 B12880913 5-Ethyl-1-octyl-1H-1,2,4-triazole

5-Ethyl-1-octyl-1H-1,2,4-triazole

Cat. No.: B12880913
M. Wt: 209.33 g/mol
InChI Key: YZEXQPBNKOVESQ-UHFFFAOYSA-N
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Description

5-Ethyl-1-octyl-1H-1,2,4-triazole is a chemical compound belonging to the class of 1,2,4-triazoles. Triazoles are heterocyclic compounds containing three nitrogen atoms and two carbon atoms in a five-membered ring. This particular compound is characterized by the presence of an ethyl group at the 5-position and an octyl group at the 1-position of the triazole ring. Triazoles are known for their broad range of biological activities and are widely used in medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-triazoles typically involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives. For 5-Ethyl-1-octyl-1H-1,2,4-triazole, one common method involves the reaction of ethyl hydrazine with octyl isocyanate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring .

Industrial Production Methods

Industrial production of 1,2,4-triazoles often employs microwave irradiation techniques to enhance reaction rates and yields. The use of ionic liquids as solvents and potassium carbonate as a base has been reported to be effective for the regioselective alkylation of triazoles under mild conditions .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1-octyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

5-Ethyl-1-octyl-1H-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-1-octyl-1H-1,2,4-triazole involves its ability to form hydrogen bonds with biological targets, such as enzymes and receptors. This interaction can inhibit the activity of these targets, leading to various biological effects. The compound’s molecular targets include enzymes involved in metabolic pathways and receptors on cell surfaces .

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole: Another isomer of triazole with similar biological activities.

    1,2,4-Triazole: The parent compound of 5-Ethyl-1-octyl-1H-1,2,4-triazole.

    Fluconazole: A triazole derivative used as an antifungal agent.

    Voriconazole: Another triazole derivative with antifungal properties

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both ethyl and octyl groups enhances its lipophilicity, making it more suitable for certain applications compared to other triazole derivatives .

Properties

Molecular Formula

C12H23N3

Molecular Weight

209.33 g/mol

IUPAC Name

5-ethyl-1-octyl-1,2,4-triazole

InChI

InChI=1S/C12H23N3/c1-3-5-6-7-8-9-10-15-12(4-2)13-11-14-15/h11H,3-10H2,1-2H3

InChI Key

YZEXQPBNKOVESQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C(=NC=N1)CC

Origin of Product

United States

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